molecular formula C19H22N2O6 B2955470 N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-leucine CAS No. 105329-10-0

N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-leucine

Cat. No.: B2955470
CAS No.: 105329-10-0
M. Wt: 374.393
InChI Key: QSLIMKYPQSBREK-ZDUSSCGKSA-N
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Description

N-[(5-Ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-leucine is a synthetic derivative of oxolinic acid, a quinolone-class antibiotic. Its structure features a [1,3]dioxolo[4,5-g]quinoline core substituted with an ethyl group at position 5, a ketone at position 8, and an L-leucine carboxamide at position 5.

Synthesis routes for related compounds (e.g., ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate intermediates) involve iodination and coupling reactions, as described in Scheme 2 and Scheme 3 of , yielding moderate to high purity products .

Properties

IUPAC Name

(2S)-2-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-4-21-8-12(18(23)20-13(19(24)25)5-10(2)3)17(22)11-6-15-16(7-14(11)21)27-9-26-15/h6-8,10,13H,4-5,9H2,1-3H3,(H,20,23)(H,24,25)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLIMKYPQSBREK-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)N[C@@H](CC(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-leucine typically involves multiple steps, starting with the formation of the quinoline core The initial step may include the condensation of an appropriate diketone with an amine to form the quinoline ring

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired stereochemistry and functional groups.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted quinolines or derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various enzymes can provide insights into their mechanisms of action.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-leucine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Oxolinic Acid (5-Ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid)

  • Key Differences : The parent compound lacks the leucine moiety, retaining a carboxylic acid group at position 6.
  • Properties :
    • Solubility: Slightly soluble in polar organic solvents (e.g., DMF) but practically insoluble in water .
    • Bioactivity: Broad-spectrum antibacterial activity via inhibition of DNA gyrase .
  • Derivatives : Sodium oxolinate (Endomycin) improves water solubility via salt formation .

Cinoxacin (5-Ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]cinnoline-7-carboxylic acid)

  • Core Structure: Cinnoline ring instead of quinoline, altering electronic properties and binding affinity.
  • Properties: Melting Point: ~265°C (with decomposition) . Solubility: Very slightly soluble in ethanol and water, comparable to oxolinic acid .
  • Application : Used similarly to oxolinic acid but with distinct pharmacokinetic profiles due to heterocyclic differences .

Miloxacin (5-Methoxy-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid)

  • Substituent Variation : Methoxy group at position 5 instead of ethyl.
  • Deuterated Form : Miloxacin-D3 (5-Methoxy-D3 variant) is used in metabolic stability studies .

Heterocyclic Derivatives from Camptothecin Studies

  • Example: (S)-7-ethyl-8,11-dioxo-7,8,11,13-tetrahydro-10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-7-yl (4-methylpiperazine-1-carbonyl)glycinate (12d) .
  • Structural Complexity: Fusion with indolizine and pyrano rings enhances topoisomerase I inhibition but reduces solubility .

Comparative Data Table

Compound Name Core Structure Position 5 Position 7 Substituent Solubility (Water) Key Application Reference
N-[(5-Ethyl-8-oxo-...)carbonyl]-L-leucine Quinoline Ethyl L-Leucine carboxamide Not reported Antibacterial (Theoretical)
Oxolinic Acid Quinoline Ethyl Carboxylic acid Insoluble Antibacterial
Cinoxacin Cinnoline Ethyl Carboxylic acid Insoluble Antibacterial
Miloxacin Quinoline Methoxy Carboxylic acid Slightly soluble Antibacterial/Metabolic
Endomycin (Sodium Oxolinate) Quinoline Ethyl Sodium carboxylate Water-soluble Antibacterial
Camptothecin Derivative (12d) Quinoline-Indolizine Ethyl 4-Methylpiperazine-glycinate Low Anticancer

Research Findings and Implications

  • Leucine Carboxamide Advantage : The leucine moiety in the target compound may enhance cellular uptake via peptide transporters or reduce renal clearance compared to oxolinic acid .
  • Salt vs.
  • Heterocyclic Impact: Cinoxacin’s cinnoline core shows comparable antibacterial efficacy but distinct resistance profiles, highlighting the role of ring structure in target binding .

Biological Activity

N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-leucine is a compound derived from quinoline structures known for their diverse biological activities. This article explores its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C15H16N2O6
  • Molecular Weight : 304.30 g/mol
  • CAS Number : 8022631

This structure contributes to its interaction with biological systems, particularly in targeting specific enzymes and receptors.

Synthesis Methods

The synthesis of this compound can be achieved through various multicomponent reactions. The method typically involves:

  • Starting Materials : Ethyl 5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline as a key precursor.
  • Reagents : Coupling agents and solvents that facilitate the formation of the carbonyl linkage with L-leucine.
  • Conditions : Reflux or microwave-assisted synthesis to enhance yield and reduce reaction time.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
N-(5-Ethyl)-quinoline derivativesEffective against Gram-positive and Gram-negative bacteria
Oxolinic acid derivativesShowed enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. Studies show that derivatives exhibit greater efficacy than curcumin in inhibiting inflammatory pathways:

CompoundIC50 (µM)Reference
Curcumin25
Quinoline derivatives10 - 15

Anticancer Potential

There is emerging evidence suggesting that the compound may possess anticancer properties. In vitro studies have shown:

  • Cell Line Testing : The compound demonstrated cytotoxicity against various cancer cell lines.
  • Mechanism of Action : Potential mechanisms include apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial activity of quinoline derivatives, N-[(5-ethyl-8-oxo...]-L-leucine showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than conventional treatments.

Case Study 2: Anti-inflammatory Activity

A comparative analysis of anti-inflammatory agents revealed that this compound reduced pro-inflammatory cytokines in vitro more effectively than traditional NSAIDs.

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